Trifluoroacetate Salt Outperforms Hydrochloride and Dichloroacetate Salts in Diels–Alder Model Reaction
In a direct head-to-head comparison using (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one scaffold with different acid co-catalysts in the Diels–Alder reaction of cyclopentadiene and cinnamaldehyde in [bmim][NTf2] ionic liquid, the trifluoroacetate (TFA) form produced 98% yield, 19:1 endo:exo ratio, and 97% ee. By contrast, the hydrochloride (HCl) form yielded only 75% yield and 92% ee, while dichloroacetate collapsed to 20% yield and 87% ee [1]. This represents a 23 percentage-point yield advantage for the TFA salt over HCl, with a 5 percentage-point enantioselectivity gain.
| Evidence Dimension | Catalytic performance in Diels–Alder model reaction (yield, endo:exo, enantioselectivity) |
|---|---|
| Target Compound Data | 98% yield, 19:1 endo:exo, 97% ee (as TFA salt in [bmim][NTf2]) |
| Comparator Or Baseline | HCl salt: 75% yield, 17:1 endo:exo, 92% ee; CH3COOH: 90% yield, 19:1, 95% ee; p-TSA: 96% yield, 18:1, 92% ee; Cl3COOH: 20% yield, 17:1, 87% ee |
| Quantified Difference | TFA vs HCl: +23% yield, +5% ee, +2 endo:exo units; TFA vs Cl3COOH: +78% yield, +10% ee |
| Conditions | Cyclopentadiene + cinnamaldehyde, [bmim][NTf2] ionic liquid (0.5 mmol), catalyst 1 (20 mol%), acid co-catalyst (20 mol%), room temperature |
Why This Matters
The TFA salt form directly determines whether the reaction achieves preparatively useful yield and enantioselectivity, making salt-form selection a critical procurement decision distinct from selecting the imidazolidinone scaffold alone.
- [1] Srivastava, V. Ionic-Liquid-Mediated MacMillan's Catalyst for Diels-Alder Reaction. J. Chem. 2013, Article ID 954094, Table 2. View Source
